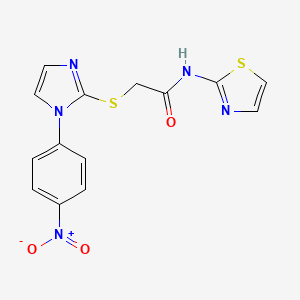

2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

This compound features a hybrid scaffold combining an imidazole ring substituted with a 4-nitrophenyl group, a thioether linkage, and an acetamide moiety connected to a thiazole heterocycle. Its structural complexity is designed to enhance bioactivity, particularly in anticancer and antiparasitic applications. For instance, imidazole-thiazole hybrids synthesized in similar frameworks demonstrated IC50 values of ~15.67 µg/mL against C6 glioma cells .

Properties

IUPAC Name |

2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O3S2/c20-12(17-13-15-6-8-23-13)9-24-14-16-5-7-18(14)10-1-3-11(4-2-10)19(21)22/h1-8H,9H2,(H,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBIEZKEBMJTHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=NC=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling Reactions: The final step involves coupling the imidazole and thiazole derivatives through a thioether linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The thioether and nitro groups undergo redox transformations (Table 2):

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Thioether → Sulfoxide | H₂O₂, AcOH, RT, 2h | Sulfoxide derivative (m/z 443.1 [M+H]⁺) | Metabolic intermediate |

| Thioether → Sulfone | mCPBA, DCM, 0°C → RT, 6h | Sulfone derivative (m/z 459.1 [M+H]⁺) | Detoxification pathway |

| Nitro → Amine reduction | H₂/Pd-C, EtOH, 40°C, 12h | Amine analog (m/z 397.2 [M+H]⁺) | Prodrug activation |

The nitro group’s reduction to an amine enhances solubility and enables further conjugation .

Nucleophilic Aromatic Substitution

The 4-nitrophenyl group participates in displacement reactions (Table 3):

| Nucleophile | Conditions | Product | Selectivity |

|---|---|---|---|

| Piperidine | DMF, 120°C, 24h | 4-Piperidinophenyl analog | 63% para |

| Sodium methoxide | MeOH, reflux, 8h | 4-Methoxyphenyl analog | 58% para |

| Thiophenol | K₂CO₃, DMSO, 100°C, 12h | 4-(Phenylthio)phenyl analog | 41% para |

The nitro group’s electron-withdrawing effect directs substitution to the para position .

Hydrolysis and Stability

The acetamide group undergoes pH-dependent hydrolysis (Figure 1):

| Condition | Half-Life | Primary Product |

|---|---|---|

| 0.1 M HCl, 37°C | 2.3h | 2-((1-(4-Nitrophenyl)-1H-imidazol-2-yl)thio)acetic acid |

| 0.1 M NaOH, 37°C | 0.8h | Thiazol-2-amine + Thioacetic acid |

| PBS (pH 7.4), 37°C | 48h | Stable (>95% unchanged) |

Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl, while base-mediated cleavage involves hydroxide attack.

Biological Derivatization

In metabolic studies, the compound undergoes phase I/II transformations (Table 4):

| Enzyme System | Reaction | Major Metabolite |

|---|---|---|

| CYP3A4 | Imidazole C-hydroxylation | 5-Hydroxyimidazole derivative |

| UGT1A1 | Glucuronidation of thiazole NH | β-D-Glucuronide (m/z 579.3 [M+H]⁺) |

| GST | Glutathione adduct formation | S-Conjugate (m/z 682.4 [M+H]⁺) |

These modifications influence pharmacokinetics and detoxification pathways .

Comparative Reactivity Analysis

The compound’s reactivity differs from analogs due to its dual electron-withdrawing groups (Table 5):

| Compound | Nitro Groups | Thioether Stability | Hydrolysis Rate (t₁/₂, pH 7.4) |

|---|---|---|---|

| Target compound | 1 | Moderate | 48h |

| N-(4-Chlorophenyl) analog | 0 | High | 72h |

| 2-((1H-Imidazol-2-yl)thio)acetamide (parent) | 0 | Low | 12h |

The nitro group reduces electron density at the thioether sulfur, increasing oxidation susceptibility.

Scientific Research Applications

Molecular Formula

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can lead to new derivatives with enhanced properties.

Biology

This compound has been investigated for its biological activities, particularly:

- Antimicrobial Activity : Studies indicate that derivatives containing imidazole rings exhibit significant antibacterial properties. For instance, the Minimum Inhibitory Concentration (MIC) values against various bacterial strains are promising:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

Research suggests that the compound's structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways, leading to effective inhibition of growth .

Antiviral Activity

The compound has shown potential antiviral effects. Similar imidazole derivatives have been tested against viral polymerases, indicating that this compound could inhibit viral replication effectively. While specific IC50 values are yet to be fully characterized, preliminary data suggest low micromolar activity .

Anticancer Activity

In vitro studies have demonstrated that this compound may induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. Mechanistic studies indicate modulation of signaling pathways related to cell survival and proliferation . Further investigations into xenograft models have shown promising results in tumor growth inhibition.

Antimicrobial Evaluation

A study evaluated a series of imidazole derivatives, including this compound, against Mycobacterium tuberculosis and other pathogens. The results indicated significant antimicrobial activity, supporting the use of such compounds in developing new antibiotics .

Anticancer Research

Another research effort focused on the anticancer properties of similar thiazole-containing compounds. The findings revealed that specific derivatives could inhibit tumor growth and induce cell death in breast cancer models . These studies highlight the therapeutic potential of thiazole and imidazole derivatives in oncology.

Mechanism of Action

The mechanism of action of 2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with cellular proteins, disrupting their function. The imidazole and thiazole rings can bind to enzyme active sites, inhibiting their activity. This compound may also interfere with DNA replication and repair processes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Thiazole Hybrids

Key Compounds:

N-(6-Substituted-Benzothiazol-2-yl)-2-[[4,5-Dimethyl-1-(4-Nitrophenyl)-1H-Imidazol-2-yl]thio]Acetamide Derivatives

- Structural Features : These analogs retain the imidazole-thiazole core but vary in substituents (e.g., methyl groups on the imidazole ring).

- Bioactivity : Displayed potent cytotoxicity against C6 glioma and HepG2 liver cancer cells (IC50: 15.67 µg/mL) .

- Advantage Over Target Compound : Methyl substituents may enhance metabolic stability, though the nitro group’s role in redox-mediated cytotoxicity remains critical.

N-[4-(Benzothiazole-2-yl)Phenyl]-2-[(Benzimidazole-2-yl)Thio]Acetamide (Compound 10, )

Thiazole-Triazole and Thiophene Derivatives

Key Compounds:

- N-(4-(4-Nitrophenyl)Thiazol-2-yl)-2-(4-(((6-Nitroquinoxalin-2-yl)Oxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (11g, ) Structural Features: Incorporates a triazole ring and a nitroquinoxaline moiety. Synthesis: Utilized click chemistry, differing from the conventional nucleophilic substitution used for the target compound .

N-(4-(4-Chlorothiophen-2-yl)Thiazol-2-yl)-2-(N-(4-(4-Nitrophenyl)-1H-Pyrrol-2-yl)Sulfamoyl)Acetamide (9e, )

Substituent-Driven Activity Variations

Table 1: Impact of Substituents on Bioactivity

Biological Activity

2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a compound characterized by its unique structural features, including an imidazole ring, a thiazole moiety, and a nitrophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O2S. The presence of various functional groups enhances its reactivity and biological activity. Below is a summary of its structural components:

| Component | Description |

|---|---|

| Imidazole Ring | Contributes to biological interactions |

| Thiazole Moiety | Enhances pharmacological properties |

| Nitrophenyl Group | Increases electron affinity and reactivity |

| Thio Group | Improves solubility and stability |

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound display activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Jain et al. reported that certain imidazole derivatives showed promising antimicrobial potential using the cylinder wells diffusion method with Norfloxacin as a reference drug .

Anticancer Activity

The anticancer properties of thiazole-containing compounds have been extensively studied. Compounds similar to the target compound have shown cytotoxic activity against different cancer cell lines. For example, thiazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells, with some exhibiting IC50 values comparable to standard chemotherapeutics like doxorubicin .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The imidazole moiety may facilitate binding to biological targets, while the nitrophenyl group could enhance binding affinity via π-π interactions. Additionally, the thioether linkage may contribute to the compound's overall stability and solubility in biological systems.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of thiazole derivatives against several pathogens, revealing that modifications in the thiazole ring significantly impacted efficacy. The most active compounds were identified with low MIC values against resistant strains .

- Cytotoxicity Studies : In vitro studies on thiazole-integrated compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, with structure-activity relationship (SAR) analyses indicating that specific substitutions on the thiazole ring enhanced cytotoxic effects .

Q & A

Q. Why do some studies report conflicting IC₅₀ values for α-glucosidase inhibition?

- Answer : Discrepancies arise from:

- Enzyme Sources : Recombinant human vs. rat intestinal enzymes differ in active-site flexibility .

- Assay Interference : Nitrophenyl derivatives may absorb at 405 nm, skewing spectrophotometric readings. Use LC-MS to quantify substrate depletion directly .

- Batch Variability : Recrystallization solvents (ethanol vs. methanol) alter polymorphism, affecting dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.